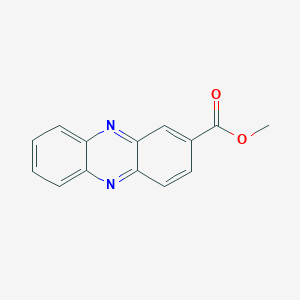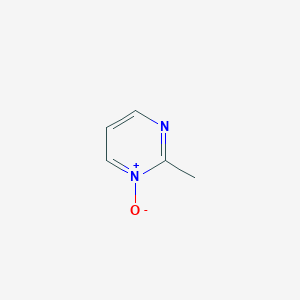![molecular formula C13H14O3 B102435 3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione CAS No. 15725-17-4](/img/structure/B102435.png)
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione, commonly known as MPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. MPM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.
Mecanismo De Acción
The mechanism of action of MPM is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. In anticancer studies, MPM has been reported to induce apoptosis and cell cycle arrest in cancer cells. In antifungal and antiviral studies, MPM has been shown to inhibit the growth and replication of fungal and viral pathogens.
Efectos Bioquímicos Y Fisiológicos
MPM has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. In animal studies, MPM has been shown to reduce oxidative stress, inflammation, and tissue damage in various organs. MPM has also been reported to modulate the immune response by regulating cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPM is its versatility in various scientific applications. MPM is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of MPM is its low solubility in water, which can limit its use in some biological experiments. Additionally, the mechanism of action of MPM is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for the study of MPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MPM derivatives. In material science, the synthesis of new metal complexes using MPM as a ligand can lead to the development of new catalytic and magnetic materials. In analytical chemistry, the development of new methods for the determination of metal ions using MPM as a reagent can improve the sensitivity and selectivity of metal analysis. Overall, the study of MPM has the potential to contribute to various fields of science and lead to the development of new materials and therapeutic agents.
Aplicaciones Científicas De Investigación
MPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPM has been reported to exhibit antitumor, antifungal, and antiviral activities. In material science, MPM has been utilized as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetic materials. In analytical chemistry, MPM has been used as a reagent for the determination of metal ions in environmental samples.
Propiedades
Número CAS |
15725-17-4 |
|---|---|
Nombre del producto |
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione |
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)13(10(2)15)8-11-4-6-12(16-3)7-5-11/h4-8H,1-3H3 |
Clave InChI |
ANEDNAUPNRTQKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
SMILES canónico |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Otros números CAS |
15725-17-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

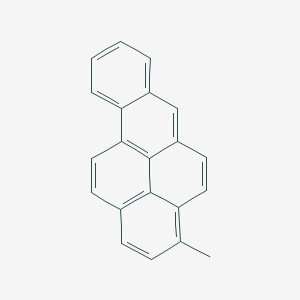

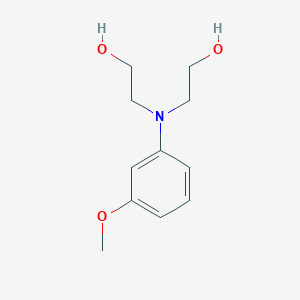

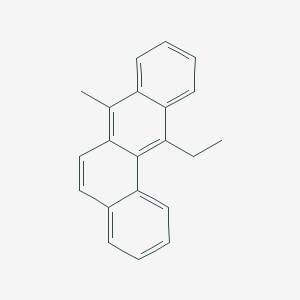
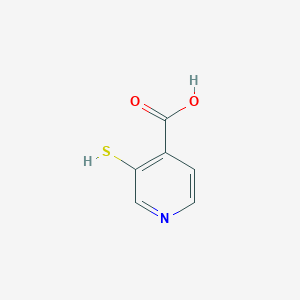
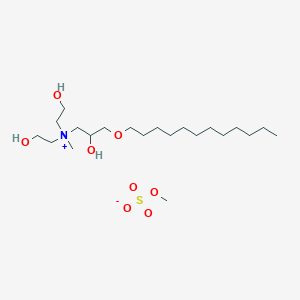
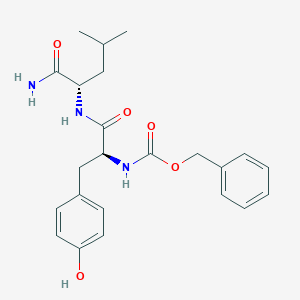
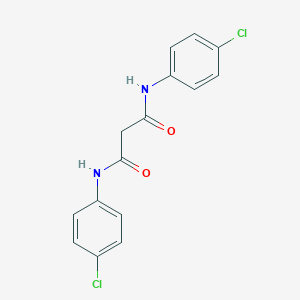

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
